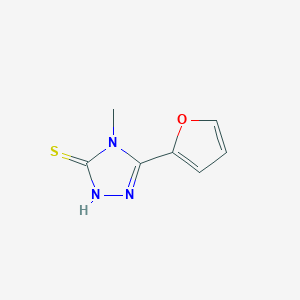

5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(furan-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-10-6(8-9-7(10)12)5-3-2-4-11-5/h2-4H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJGYKBNBLOGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352023 | |

| Record name | 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27106-14-5 | |

| Record name | 5-(2-Furanyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27106-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-furyl hydrazine with carbon disulfide and methyl iodide, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of eco-friendly reagents, can be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the furan ring.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced furan derivatives.

Substitution: Substituted triazole derivatives.

Scientific Research Applications

Chemistry

5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : The compound can undergo reduction reactions at the furan ring.

- Substitution : The triazole ring can participate in nucleophilic substitution reactions with various reagents.

Biology

The compound has been investigated for its potential as an antimicrobial and antifungal agent. Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

| Escherichia coli | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

| Pseudomonas aeruginosa | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

| Candida albicans | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

These findings suggest its potential application in treating infections caused by these pathogens .

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic properties:

- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties through mechanisms involving the modulation of specific molecular targets.

- Anti-inflammatory Effects : Research has shown potential anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

Antimicrobial Activity Study

A study assessed the antimicrobial efficacy of various derivatives of triazole compounds against common bacterial strains using the agar disc-diffusion method. The results indicated that compounds with structural similarities to this compound displayed significant inhibition zones comparable to standard antibiotics like ceftriaxone .

Anticancer Research

Another investigation focused on the anticancer properties of triazole derivatives, including those related to this compound. The study highlighted their ability to induce apoptosis in cancer cell lines through specific signaling pathways, suggesting potential for further development as therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents. Key analogues include:

Key Observations :

- Electron-Withdrawing Groups : Bromophenyl (e.g., 5-(3-bromophenyl)-4-methyl analog) enhances NLO properties due to increased polarizability .

- Bulky Substituents : Adamantyl groups improve metabolic stability by sterically shielding reactive sites, as seen in 5-(adamantan-1-yl)-4-methyl derivatives .

- Biological Activity : Diphenyl analogs (e.g., 4,5-diphenyl-1,2,4-triazole-3-thiol) exhibit anticoccidial activity via α-glucosidase inhibition, while pyrazole-substituted derivatives show moderate antiradical effects .

Anticandidal vs. Anticoccidial Activity

- 5-(2-Furyl)-4-methyl analog : Hybrid derivatives (e.g., benzimidazole-triazole hybrids) demonstrate anticandidal activity, likely due to membrane disruption .

- 4,5-Diphenyl analog : Shows 60–70% inhibition of Eimeria stiedae in rabbits, comparable to toltrazuril, a reference anticoccidial drug .

Solubility and Stability

- Adamantane-substituted triazoles exhibit low aqueous solubility but high thermal stability (melting points >200°C) .

- Methoxy- or ethoxy-substituted derivatives (e.g., 5-(4-ethoxyphenyl)-4-[(2E)-hydrazino] analog) display improved lipophilicity, enhancing blood-brain barrier penetration .

Nonlinear Optical (NLO) Properties

- Bromophenyl-substituted triazoles (e.g., 5-(3-bromophenyl)-4-methyl analog) exhibit strong hyperpolarizability (β = 8.7 × 10⁻³⁰ esu), making them candidates for optoelectronic devices .

Biological Activity

5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 27106-14-5) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant case studies and research findings.

- Molecular Formula : C₇H₇N₃OS

- Molecular Weight : 181.22 g/mol

- Structure : The compound features a triazole ring substituted with a furyl group and a thiol functional group, contributing to its biological reactivity.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study focused on S-substituted derivatives of 1,2,4-triazole-3-thiols evaluated their effectiveness against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

| Escherichia coli | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

| Pseudomonas aeruginosa | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

| Candida albicans | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

These findings indicate that the compound exhibits promising antimicrobial activity against both bacterial and fungal strains, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied. One notable research effort synthesized various hydrazone derivatives of triazole compounds and assessed their cytotoxicity against several cancer cell lines:

| Cell Line | EC50 (µM) |

|---|---|

| Human melanoma (IGR39) | 22.3 ± 2.5 |

| Triple-negative breast cancer (MDA-MB-231) | 9.7 ± 1.6 |

| Pancreatic carcinoma (Panc-1) | 26.2 ± 1.0 |

Among the synthesized compounds, those containing the triazole moiety exhibited higher selectivity towards cancer cells compared to normal fibroblast cells . This selectivity is crucial for minimizing side effects during cancer treatment.

Structure-Bioactivity Relationship

The biological activity of triazole derivatives is closely related to their structural features. The presence of substituents on the thiol group and variations in the triazole ring can significantly influence their pharmacological profiles:

- Thiol Group : Enhances reactivity and biological interaction.

- Substituents on Triazole Ring : Modifications can lead to increased potency against specific microbial strains or cancer cells.

Case Studies

- Synthesis and Evaluation : A study synthesized several S-substituted derivatives of triazole-3-thiols and evaluated their physicochemical parameters alongside antimicrobial activity against standard strains such as E. coli and S. aureus .

- Cytotoxicity Testing : Another investigation focused on hydrazone derivatives showed that certain modifications led to enhanced cytotoxicity against melanoma cells while maintaining lower toxicity towards non-cancerous cells .

Q & A

Q. What are the established synthetic routes for 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

The compound is typically synthesized via alkylation or cyclization of precursor hydrazinecarbothioamides. For example, similar triazole-thiols are prepared by reacting thiosemicarbazides with substituted carbonyl compounds in basic media, followed by alkylation using iodobutane or phenacyl bromides . Yield optimization requires controlled pH (basic conditions for cyclization) and temperature (reflux in acetonitrile or ethanol). Microwave-assisted synthesis (e.g., 80°C for 4 hours) can improve reaction efficiency and purity .

Q. Which analytical methods are critical for confirming the structure of this compound and its derivatives?

Structural confirmation relies on elemental analysis (to verify stoichiometry), IR spectroscopy (to identify -SH and triazole ring vibrations at ~2500 cm⁻¹ and 1600 cm⁻¹, respectively), and ¹H-NMR (to resolve substituents like the furyl and methyl groups) . Chromatographic methods (HPLC or TLC) are used to confirm purity, while LC-MS provides molecular ion peaks for intermediates .

Q. How can researchers assess the compound’s stability under experimental storage conditions?

Stability studies should monitor degradation via periodic HPLC analysis. Storage at -20°C in anhydrous solvents (e.g., DMSO) is recommended for long-term stability, as thiol groups are prone to oxidation at room temperature . Contradictions in reported stability data often arise from variations in solvent purity or exposure to light .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data across studies?

Discrepancies may stem from differences in derivatization (e.g., S-alkylation vs. Mannich base formation) or assay conditions (e.g., pH-sensitive thiol reactivity). Systematic replication using standardized protocols (e.g., fixed molar ratios for derivative synthesis) and controls (e.g., glutathione as a thiol activity reference) is critical . Cross-validation with computational ADME predictions (e.g., SwissADME) can contextualize empirical bioactivity results .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with target proteins (e.g., cyclooxygenase-2 or antimicrobial enzymes), while PASS Online predicts biological activity spectra based on substituent effects . For example, introducing electron-withdrawing groups (e.g., -Cl) on the phenyl ring improves antimicrobial potency in analogous triazole-thiols .

Q. What experimental approaches optimize reaction conditions for novel S-alkylated derivatives?

DoE (Design of Experiments) methodologies screen variables like solvent polarity, temperature, and alkyl halide chain length. For instance, alkylation with 1-iodobutane in DMF at 60°C maximizes substitution efficiency, while bulky electrophiles (e.g., benzodioxolyl bromides) require prolonged reaction times (~24 hours) . Monitoring via TLC (eluent: ethyl acetate/hexane, 3:7) ensures reaction completion.

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

Solubility is enhanced by derivatization with hydrophilic groups (e.g., acetic acid hydrazides) or using co-solvents (e.g., PEG-400/water mixtures). For example, 2-((triazol-3-yl)thio)acetohydrazide derivatives exhibit improved aqueous solubility while retaining bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.